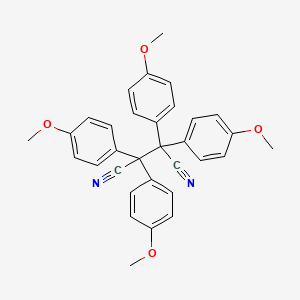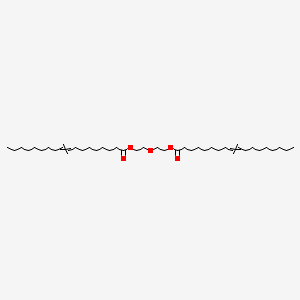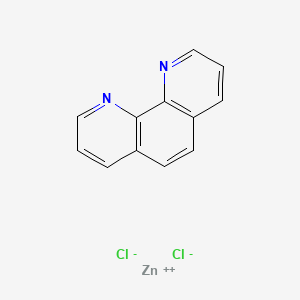
Zinc, dichloro(1,10-phenanthroline)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, dichloro(1,10-phenanthroline)-: is a coordination compound where zinc is complexed with two chlorine atoms and one 1,10-phenanthroline ligand. This compound is part of a broader class of metal-organic complexes that exhibit unique chemical and biological properties due to the presence of both organic ligands and metal centers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of zinc, dichloro(1,10-phenanthroline)- typically involves the reaction of zinc chloride with 1,10-phenanthroline in an appropriate solvent. The reaction is usually carried out at room temperature, and the product is isolated by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves mixing zinc chloride with 1,10-phenanthroline in a solvent such as acetonitrile, followed by heating and recrystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Coordination Reactions: Zinc, dichloro(1,10-phenanthroline)- can form coordination complexes with various ligands.
Substitution Reactions: The chlorine atoms in the compound can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions:
Reagents: Common reagents include zinc chloride, 1,10-phenanthroline, and solvents like acetonitrile or toluene.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products:
Coordination Complexes: Formation of new coordination complexes with different ligands.
Substituted Complexes: Products where chlorine atoms are replaced by other ligands.
Applications De Recherche Scientifique
Chemistry:
Biology:
Cytotoxicity Studies: The compound has been studied for its cytotoxic effects on vascular endothelial cells.
Medicine:
Anticancer Research: Zinc complexes with 1,10-phenanthroline have shown potential as anticancer agents.
Industry:
Mécanisme D'action
The mechanism of action of zinc, dichloro(1,10-phenanthroline)- involves the chelation of zinc ions by the 1,10-phenanthroline ligand. This chelation can inhibit metallopeptidases by removing the metal ion required for their catalytic activity, leaving an inactive enzyme . The compound primarily targets zinc metallopeptidases, with a lower affinity for calcium .
Comparaison Avec Des Composés Similaires
Dichloro(2,9-dimethyl-1,10-phenanthroline)zinc: Similar in structure but with methyl groups at positions 2 and 9.
Dichloro(1,10-phenanthroline)copper: Copper analog of the zinc compound.
Dichloro(1,10-phenanthroline)platinum: Platinum analog with similar coordination properties.
Propriétés
Numéro CAS |
14049-94-6 |
|---|---|
Formule moléculaire |
C12H8Cl2N2Zn |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
zinc;1,10-phenanthroline;dichloride |
InChI |
InChI=1S/C12H8N2.2ClH.Zn/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2 |
Clé InChI |
CXONNWOFFVKDLI-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14719874.png)
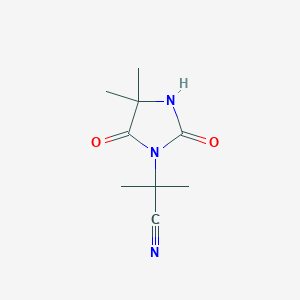
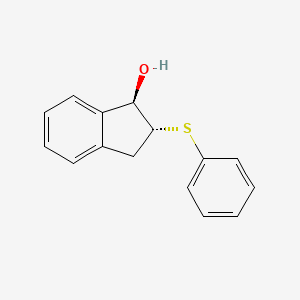

![Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14719903.png)
![Benzene, [1,1-bis(ethylthio)ethyl]-](/img/structure/B14719910.png)
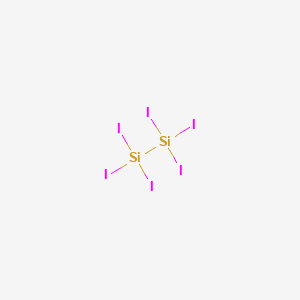
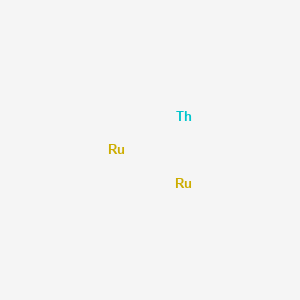
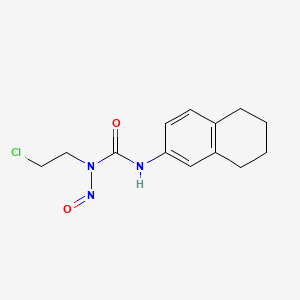
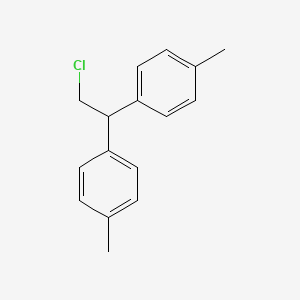
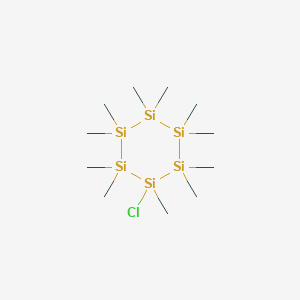
![Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate](/img/structure/B14719955.png)
